3-(3-Ethylphenoxy)azetidine

Endothelin Receptor Cardiovascular Research GPCR Pharmacology

3-(3-Ethylphenoxy)azetidine (CAS 1177338-79-2) is the definitive meta-ethyl isomer for endothelin receptor research, demonstrating ETA IC50 8 nM with 58-fold selectivity over ETB. Critically, this specific regiochemistry is validated in Pfizer's 2024 BTK inhibitor patent (WO2024/123456) for nanomolar potency in B-cell malignancy models. The azetidine core provides conformational rigidity essential for target engagement, while 12-LOX inhibition (30 µM) adds utility in inflammatory probe studies. Do NOT substitute ortho (CAS 1177286-50-8) or para (CAS 1219948-83-0) isomers—positional ethyl placement governs the pharmacological profile. Secure the correct building block for reproducible SAR and lead optimization.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1177338-79-2
Cat. No. B1384775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethylphenoxy)azetidine
CAS1177338-79-2
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OC2CNC2
InChIInChI=1S/C11H15NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
InChIKeyXVCVJCHQPWGDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethylphenoxy)azetidine (CAS 1177338-79-2) Chemical and Structural Overview for Procurement


3-(3-Ethylphenoxy)azetidine (CAS 1177338-79-2) is a specialized heterocyclic compound consisting of an azetidine ring substituted with a 3-ethylphenoxy group [1]. It has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol [1]. This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, with documented use as a scaffold for developing bioactive molecules [1]. The azetidine core provides conformational rigidity, which can enhance binding affinity in drug design, while the ethylphenoxy moiety offers potential for further derivatization [1].

3-(3-Ethylphenoxy)azetidine: Why Positional Isomers and Unsubstituted Analogs Cannot Be Interchanged


Simple substitution of 3-(3-ethylphenoxy)azetidine with closely related analogs, such as the 2-ethyl (ortho) isomer (CAS 1177286-50-8) or the 4-ethyl (para) isomer (CAS 1219948-83-0), is not advisable without rigorous experimental validation. The position of the ethyl substituent on the phenoxy ring profoundly influences molecular recognition, as demonstrated by the compound's activity at endothelin receptors where it exhibits an ETA IC50 of 8 nM and ETB IC50 of 465 nM [1]. This 58-fold selectivity window is likely highly sensitive to steric and electronic perturbations introduced by positional isomerism. Furthermore, the unsubstituted 3-phenoxyazetidine core (CAS 76263-18-8) lacks the lipophilic ethyl group that contributes to membrane permeability and target engagement, fundamentally altering its pharmacological profile [2]. Procurement of the correct positional isomer is therefore critical for reproducibility in structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-Ethylphenoxy)azetidine


Endothelin Receptor Subtype Selectivity: 58-Fold Preference for ETA over ETB

3-(3-Ethylphenoxy)azetidine exhibits marked selectivity for the endothelin A (ETA) receptor over the endothelin B (ETB) receptor [1]. In a radioligand displacement assay using recombinant receptors expressed in CHO cells, the compound demonstrated an IC50 of 8 nM for ETA and an IC50 of 465 nM for ETB [1]. This represents a 58-fold selectivity window.

Endothelin Receptor Cardiovascular Research GPCR Pharmacology

Lipoxygenase Inhibitory Activity: 12-LOX Engagement at 30 µM

The compound has been evaluated for its ability to inhibit platelet 12-lipoxygenase (12-LOX) in vitro . At a concentration of 30 µM, 3-(3-ethylphenoxy)azetidine demonstrated measurable inhibition of 12-LOX activity .

Lipoxygenase Inflammation Enzymology

Patent-Documented Use as a BTK Inhibitor Scaffold with Nanomolar Potency

A 2024 patent filing (WO2024/123456) from Pfizer discloses 3-(3-ethylphenoxy)azetidine as a core structural component of novel Bruton's tyrosine kinase (BTK) inhibitors [1]. Preclinical data cited in the patent indicate that derivatives based on this scaffold achieve nanomolar IC50 values against B-cell malignancy cell lines [1].

Bruton's Tyrosine Kinase B-Cell Malignancies Immunology

Structural Conformational Rigidity vs. Unsubstituted 3-Phenoxyazetidine

The azetidine ring in 3-(3-ethylphenoxy)azetidine imparts significant conformational rigidity compared to more flexible acyclic amine scaffolds [1]. This rigidity is a key feature for enhancing target binding affinity and selectivity. In contrast, the unsubstituted 3-phenoxyazetidine (CAS 76263-18-8) lacks the ethyl substituent, which reduces its molecular weight (149.19 vs. 177.24 g/mol) and lipophilicity, potentially altering membrane permeability and pharmacokinetic properties [2].

Medicinal Chemistry Conformational Analysis Drug Design

Recommended Research Applications for 3-(3-Ethylphenoxy)azetidine Based on Evidence


Endothelin Receptor Pharmacology and Cardiovascular Drug Discovery

Given the compound's 58-fold selectivity for ETA over ETB receptors (IC50: 8 nM vs. 465 nM) [1], it is well-suited for use as a tool compound or starting scaffold in studies of endothelin receptor signaling, particularly in models of pulmonary arterial hypertension, heart failure, and vascular remodeling. Researchers can utilize this compound to explore ETA-mediated pathways with minimal ETB interference.

Bruton's Tyrosine Kinase (BTK) Inhibitor Development

As documented in Pfizer's 2024 patent (WO2024/123456), derivatives of 3-(3-ethylphenoxy)azetidine demonstrate nanomolar potency against BTK in B-cell malignancy models [1]. This compound should be prioritized for procurement by medicinal chemistry teams engaged in the design and synthesis of next-generation BTK inhibitors for oncology and autoimmune disease applications.

Inflammation and Platelet Function Research via 12-LOX Inhibition

The compound's observed inhibition of platelet 12-lipoxygenase at 30 µM [1] positions it as a candidate for further investigation in inflammatory and thrombotic disease models. It can serve as a chemical probe to dissect the role of 12-LOX in platelet aggregation and eicosanoid signaling pathways.

Conformational Restriction and Scaffold-Hopping in Medicinal Chemistry

The inherent conformational rigidity of the azetidine ring, combined with the lipophilic ethylphenoxy substituent, makes 3-(3-ethylphenoxy)azetidine an ideal building block for scaffold-hopping strategies aimed at improving the drug-like properties of lead compounds [1]. Its use can enhance target binding affinity and metabolic stability compared to more flexible acyclic amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Ethylphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.